molecular formula C13H15NO B141834 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole CAS No. 3382-43-2

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B141834
CAS RN: 3382-43-2
M. Wt: 201.26 g/mol
InChI Key: LAOWVRRXCCBHEP-UHFFFAOYSA-N
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Description

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, a class of heterocyclic aromatic organic compounds. Carbazoles are known for their diverse applications, particularly in the field of organic electronics and pharmaceuticals. The methoxy group in the 7-position indicates the presence of an oxygen-bound methyl group on the seventh carbon of the carbazole ring system.

Synthesis Analysis

The synthesis of methoxy-substituted carbazoles, such as those related to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, often involves multi-step reactions including Suzuki–Miyaura coupling, Cadogan cyclizations, and N-alkylation reactions. For instance, a set of methoxy-substituted diindolo[3,2-b:2',3'-h]carbazoles was synthesized using these methods, starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole and employing microwave-accelerated reactions for efficient assembly of the carbazole framework .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a tricyclic core consisting of two indole units fused to a central benzene ring. The substitution pattern, particularly the methoxy groups, can significantly influence the molecular properties, including photophysical behavior. For example, the methoxy-substituted diindolocarbazoles exhibit bright photoluminescence, with the emission spectrum depending on the substitution pattern .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions, including hydrogen bonding and weak C—H⋯O interactions, which can influence their packing in the solid state. For example, the parent tetrahydrocarbazole packs with C/N—H⋯π interactions, as demonstrated by Hirshfeld surface characterization . These interactions are crucial for understanding the solid-state properties and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The photophysical properties, such as photoluminescence quantum yields and emission spectra, are particularly important for applications in organic electronics. The methoxy-substituted diindolocarbazoles display bright photoluminescence covering the blue to green spectra, with quantum yields ranging from 0.20–0.27. Additionally, the HOMO/LUMO energy levels of these compounds can be determined by electrochemical and photophysical methods, and these values are essential for designing materials with desired electronic properties .

Scientific Research Applications

Antitumor Activity

A novel series of heteroannulated carbazoles, including those derived from 2,3,4,9-tetrahydro-1H-carbazole, have been synthesized and screened for antitumor activity. Specifically, a compound identified as 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole showed significant selective growth inhibition on MCF-7 cell lines, suggesting potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Photophysics

The compound has been used in the study of photophysics. Two new fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, including 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), have been synthesized. Their photophysical properties were extensively characterized, revealing sensitivity to solvent polarity, especially in the electronic excited state (Ghosh et al., 2013).

Synthesis of Natural Products

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole has been used in the synthesis of various naturally occurring carbazole alkaloids. An efficient Au-catalyzed cyclization reaction was employed for this synthesis, which included several compounds synthesized for the first time and confirmed via X-ray single crystal diffraction study (Ma et al., 2014).

Biotransformation Studies

Studies on the biotransformation of various 9H-carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, have been conducted. These studies provide insights into the metabolism of these compounds, which is important for understanding their pharmacological applications (Waldau et al., 2009).

Synthesis of Carbazole Derivatives

Research has also focused on the synthesis of new carbazole derivatives, such as pyrrolidino[3,4-c]carbazoles, through intramolecular Michael addition, demonstrating the compound's versatility in organic synthesis (Mahboobi, Kuhr, & Koller, 1996).

Fluorescent Probes

Carbazole derivatives have been synthesized for use as fluorescent probes. Two new fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety were created for extensive spectroscopic investigation, demonstrating the compound's application in fluorescence-based studies (Mitra et al., 2013).

Future Directions

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . They have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

properties

IUPAC Name

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOWVRRXCCBHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315978
Record name 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

3382-43-2
Record name NSC298334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Yan, E Gin, M Wasinska-Kalwa… - The Journal of …, 2017 - ACS Publications
The title natural products 2–7 have been prepared by reductive cyclization of the relevant 2-arylcyclohex-2-en-1-one (eg 20) to the corresponding tetrahydrocarbazole and …
Number of citations: 39 pubs.acs.org
E Gin - 2020 - search.proquest.com
Ready Access to Carbazole and Carboline Functionality Page 1 Ready Access to Carbazole and Carboline Functionality A thesis submitted for the degree of Master of Philosophy of the …
Number of citations: 4 search.proquest.com

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